Baloxavir

Overview

Description

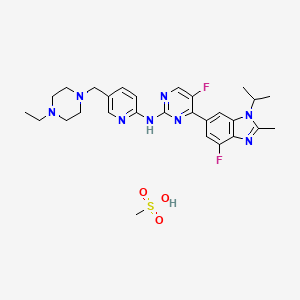

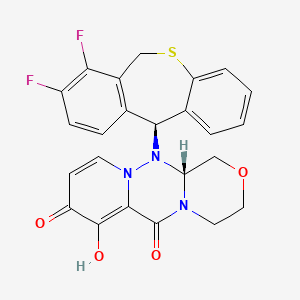

Baloxavir marboxil is an antiviral medication used to treat influenza A and B. It was first approved for medical use in Japan in February 2018 and later in the United States in October 2018 . This compound marboxil is a prodrug that is metabolized into its active form, this compound acid, which inhibits the influenza virus’ polymerase acidic endonuclease, an enzyme essential for viral replication .

Scientific Research Applications

Baloxavir marboxil has been extensively studied for its antiviral properties. It is used in the treatment of acute uncomplicated influenza in patients who have been symptomatic for no more than 48 hours . Research has shown that this compound marboxil can reduce the duration of flu symptoms and lower the risk of complications in high-risk patients . Additionally, it has been investigated for its potential to prevent influenza in individuals who have been exposed to the virus .

Mechanism of Action

Target of Action

Baloxavir primarily targets the polymerase acidic (PA) protein of the influenza A and B viruses . The PA protein is a subunit of the viral RNA polymerase, which is essential for virus RNA transcription .

Mode of Action

this compound functions as an enzyme inhibitor, specifically targeting the influenza virus’ cap-dependent endonuclease activity . This activity is used in a process known as “cap snatching” by the virus’ polymerase complex, which is essential to its life-cycle . By inhibiting this activity, this compound effectively blocks the initiation of mRNA synthesis, ultimately halting influenza virus proliferation .

Biochemical Pathways

Upon administration, the prodrug this compound marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver, and blood to its active metabolite, this compound . This active metabolite then selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation .

Pharmacokinetics

this compound exhibits unique pharmacokinetic properties. After a single oral dosing, this compound marboxil is rapidly metabolized to this compound acid by hydrolysis in the intestine, blood, and liver mainly by the serine esterase family enzyme, arylacetamide deacetylase (AADAC) . This compound acid reaches its maximum plasma concentration around 4 hours after administration of the dose, and the elimination of this compound acid from plasma follows a multiexponential decline, with a mean terminal elimination half-life of approximately 80 hours .

Result of Action

The result of this compound’s action is the effective inhibition of influenza virus replication. By blocking the initiation of mRNA synthesis, this compound prevents the influenza virus from proliferating, thereby reducing the viral load in the body .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the exposure of this compound acid decreases under the fed state . Furthermore, this compound is vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to this compound .

Future Directions

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

Biochemical Analysis

Biochemical Properties

Baloxavir acts as a cap-dependent endonuclease inhibitor of the influenza virus . It interacts with the viral RNA polymerase complex, preventing the initiation of viral mRNA synthesis .

Cellular Effects

This compound has been shown to rapidly reduce virus titers compared with oseltamivir in clinical studies . It influences cell function by inhibiting viral replication, thereby reducing the duration of influenza symptoms and fever .

Molecular Mechanism

The mechanism of action of this compound involves binding to the viral RNA polymerase complex, inhibiting the endonuclease activity necessary for viral mRNA synthesis . This prevents the influenza virus from hijacking the host cell’s machinery for its own replication .

Temporal Effects in Laboratory Settings

This compound shows dose-dependent virus titer reductions in the lungs of mice infected with different types/subtypes of influenza viruses 24 hours post-dosing . It has been shown to be effective even when administered 5 days after infection .

Dosage Effects in Animal Models

In animal models, oral administration of this compound resulted in significant reductions in influenza A and B virus titers . The effects of this compound were dose-dependent, with higher doses resulting in greater reductions in virus titers .

Metabolic Pathways

It is known that it is converted into its active form, this compound acid, in the body .

Transport and Distribution

It is known that the drug is orally available and can reach the respiratory tract where the influenza virus replicates .

Subcellular Localization

Given its mechanism of action, it is likely that it targets the viral RNA polymerase complex located in the nucleus of infected cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of baloxavir marboxil involves several key steps, including nucleophilic substitution, Grignard reaction, and Friedel-Crafts acylation . The process begins with the nucleophilic substitution of polysubstituted 2,3-difluoro-6-halogenated benzyl alcohol to form 2,3-difluoro-6-halogenated benzyl halide. This intermediate undergoes another nucleophilic substitution to yield 2,3-difluoro-6-halogenated benzyl phenylsulfide. A Grignard reaction is then performed to produce 3,4-difluoro-2-(phenylthio)methyl)benzoic acid, which is further subjected to Friedel-Crafts acylation to obtain 7,8-difluorodibenzo[b,e]thiophene-11(6H)-one .

Industrial Production Methods: In industrial settings, the synthesis of this compound marboxil can be optimized using microwave irradiation and a solid acid catalyst, such as sulfonate resin (HND-580). This method significantly reduces reaction time and improves yield, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Baloxavir marboxil undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The prodrug is hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to release the active metabolite, this compound acid .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound marboxil include polysubstituted benzyl alcohol, Grignard reagents, and sulfonate resin catalysts. Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .

Major Products Formed: The major product formed from the hydrolysis of this compound marboxil is this compound acid, which is the active form of the drug that inhibits the influenza virus .

Comparison with Similar Compounds

Baloxavir marboxil is unique among antiviral drugs due to its mechanism of action. Unlike neuraminidase inhibitors such as oseltamivir (Tamiflu), zanamivir (Relenza), and peramivir (Rapivab), which inhibit the release of new viral particles, this compound marboxil targets the viral replication process itself . This makes it effective against strains of the influenza virus that may be resistant to neuraminidase inhibitors . Other similar compounds include laninamivir octanoate (Inavir), which also targets the influenza virus but through a different mechanism .

This compound marboxil’s unique mechanism of action and its ability to reduce the duration of flu symptoms make it a valuable addition to the arsenal of antiviral medications available for the treatment of influenza.

Properties

IUPAC Name |

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDLLEYNNRGVFR-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027860 | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985605-59-1 | |

| Record name | Baloxavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baloxavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Baloxavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BALOXAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)